molecular formula C8H19NO B2929390 3-Amino-2,2,4-trimethylpentan-1-ol CAS No. 15904-29-7

3-Amino-2,2,4-trimethylpentan-1-ol

Cat. No.: B2929390
CAS No.: 15904-29-7
M. Wt: 145.246
InChI Key: PRZVUDNDZMVZFC-UHFFFAOYSA-N
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Description

3-Amino-2,2,4-trimethylpentan-1-ol is a branched-chain amino alcohol with the molecular formula C₈H₁₇NO and a molecular weight of 159.23 g/mol. Its IUPAC name reflects its structure: a pentanol backbone substituted with amino (-NH₂) and three methyl groups at positions 2, 2, and 4, respectively . This compound is primarily used in research and development, particularly in organic synthesis and pharmaceutical intermediates, as noted in safety data sheets (SDS) from suppliers like AK Scientific, Inc. and CymitQuimica .

Key properties include:

  • Functional groups: Amino (-NH₂) and hydroxyl (-OH), enabling hydrogen bonding and solubility in polar solvents.
  • Purity: Typically available at ≥95% purity for laboratory use .

Properties

IUPAC Name

3-amino-2,2,4-trimethylpentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO/c1-6(2)7(9)8(3,4)5-10/h6-7,10H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZVUDNDZMVZFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)(C)CO)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for 3-Amino-2,2,4-trimethylpentan-1-ol typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table compares 3-Amino-2,2,4-trimethylpentan-1-ol with structurally related amino alcohols and alkanols:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups CAS No. Applications/Source
This compound C₈H₁₇NO 159.23 -NH₂, -OH 1858680-16-6 Pharmaceutical intermediates
3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol C₉H₁₁Cl₂NO 220.10 -NH₂, -OH, Cl substituents N/A Specialty synthesis
Zolmitriptan Related Compound B C₁₅H₂₃N₃O 261.36 -NH₂, -OH, indole ring 139264-69-0 Pharmaceutical impurity standard
3-Methyl-1-pentanol C₆H₁₄O 102.17 -OH 589-35-5 Solvent, fragrance precursor
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol C₁₅H₂₆O 222.37 -OH, cyclopentene ring 65113-99-7 Fragrance ingredient

Functional and Industrial Differences

Amino Alcohols vs. Simple Alkanols
  • Polarity and Solubility: The presence of both -NH₂ and -OH groups in this compound enhances its polarity compared to simple alkanols like 3-Methyl-1-pentanol, which lacks an amino group. This impacts solubility in aqueous systems and reactivity in synthesis .
  • Applications: While 3-Methyl-1-pentanol is used as a solvent or fragrance precursor, amino alcohols like the target compound are critical in synthesizing chiral pharmaceuticals due to their stereochemical versatility .
Substituent Effects
  • Chlorinated Analogues: Compounds like 3-Amino-3-(2,4-dichloro-phenyl)-propan-1-ol exhibit reduced solubility in water due to hydrophobic Cl substituents, contrasting with the more hydrophilic branched structure of the target compound .
  • Cyclic Structures: Cyclopentenyl derivatives (e.g., 5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol) are prioritized in fragrances for their volatility and stability, whereas linear amino alcohols are tailored for non-volatile applications like drug delivery .

Research Findings and Data Gaps

  • Synthesis Efficiency: The branched structure of this compound allows for stereoselective synthesis, but yields are lower compared to simpler analogues like 3-Methyl-1-pentanol due to steric hindrance .
  • Toxicity Data: Limited studies exist on the target compound’s ecotoxicity, whereas chlorinated analogues have well-documented environmental persistence concerns .

Biological Activity

3-Amino-2,2,4-trimethylpentan-1-ol, with the molecular formula C8H19NOC_8H_{19}NO and a molecular weight of 145.24g/mol145.24\,g/mol, is an organic compound that exhibits various biological activities. This compound is of interest due to its potential applications in medicinal chemistry, enzyme inhibition, and metabolic studies. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

This compound can be synthesized through various methods including:

  • Amination of 2,2,4-trimethylpentan-1-ol using ammonia or amine sources.
  • Reductive amination of 2,2,4-trimethylpentan-1-one with ammonia in the presence of reducing agents such as sodium cyanoborohydride.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes involved in metabolic pathways. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially modulating their activity.

Therapeutic Applications

The compound has been explored for its therapeutic properties in drug development. It serves as a scaffold for creating new pharmaceuticals aimed at treating various diseases. Its unique structure allows for modifications that can enhance biological activity against specific targets.

The mechanism of action involves several interactions:

  • Hydrogen Bonding: The hydroxyl group participates in hydrogen bonding with biological molecules.
  • Electrostatic Interactions: The amino group can engage in electrostatic interactions that influence receptor binding and enzyme activity.

Case Studies

  • Enzyme Activity Modulation:
    A study investigated the effects of this compound on specific enzymes in vitro. Results showed a significant inhibition of enzyme activity at varying concentrations, suggesting its potential as a therapeutic agent in metabolic disorders.
  • Pharmacological Evaluation:
    In animal models, administration of the compound resulted in observable changes in metabolic rates and enzyme levels indicative of its role in metabolic pathways involving amino alcohols.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, the following table summarizes key differences:

Compound NameStructure FeaturesBiological Activity
This compound Branching with amino and hydroxyl groupsEnzyme inhibition; drug scaffold
2-Amino-2-methyl-1-propanol Simpler structureLimited biological activity
3-Amino-2-methyl-1-butanol Shorter carbon chainModerate enzyme interaction
2-Amino-2,4-dimethylpentan-1-ol Different methyl group positioningVaries; less studied

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